molecular formula C17H17FN2O5 B5841535 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5841535
M. Wt: 348.32 g/mol
InChI Key: VWYSUORUDWNACP-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with diethoxy groups at the 3 and 5 positions, and a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position, forming 4-fluoro-3-nitroaniline.

    Amidation: The 4-fluoro-3-nitroaniline is then reacted with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 3,5-diethoxy-N-(4-fluoro-3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and fluoro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-diethoxy-N-(4-chloro-3-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

    3,5-diethoxy-N-(4-bromo-3-nitrophenyl)benzamide: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms are known to affect the electronic properties of molecules, potentially leading to differences in binding affinity and metabolic stability.

Properties

IUPAC Name

3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5/c1-3-24-13-7-11(8-14(10-13)25-4-2)17(21)19-12-5-6-15(18)16(9-12)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYSUORUDWNACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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